![molecular formula C19H22Cl2N2O2 B2425686 1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol CAS No. 866051-14-1](/img/structure/B2425686.png)

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

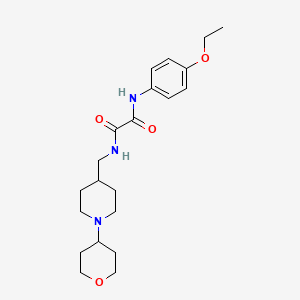

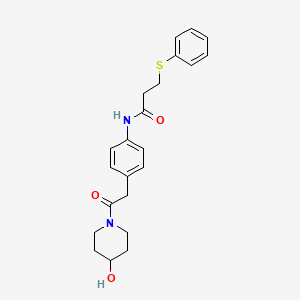

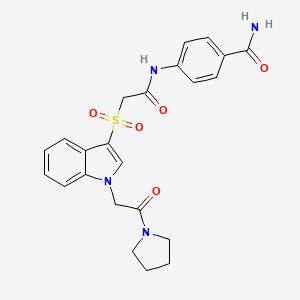

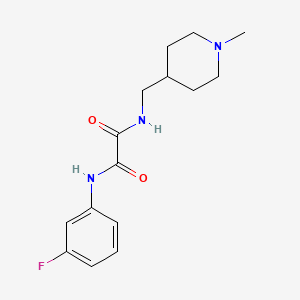

The synthesis of piperazine derivatives, such as “1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Arylpiperazine Derivatives: Disposition and Metabolism

Arylpiperazine derivatives, including those with chlorophenylpiperazine substructures, have been extensively studied for their clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, which includes CYP3A4-dependent N-dealkylation leading to 1-aryl-piperazines. This process and the resulting metabolites are crucial for understanding the pharmacological actions and potential therapeutic applications of arylpiperazine derivatives (Caccia, 2007).

Phenoxy Herbicides: Environmental Sorption

Research on phenoxy herbicides, which share a phenoxy structural similarity, focuses on their environmental behavior, particularly sorption to soil and organic matter. A comprehensive review of experiments with phenoxy herbicides, including those with dichlorophenyl groups, highlights the significant role of soil organic matter and iron oxides as sorbents. This understanding is vital for environmental management and pollution control strategies for related compounds (Werner, Garratt, & Pigott, 2012).

Piperazine-Based Anti-TB Molecules

Piperazine, as a core structure, is instrumental in developing potent anti-mycobacterial agents. Studies on piperazine analogues have reported significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research underscores the potential of piperazine-containing compounds in addressing critical public health challenges and suggests a pathway for developing new therapeutics from compounds with similar structural features (Girase et al., 2020).

Piperazine Derivatives in Drug Development

Piperazine derivatives are widely recognized in drug development for their diverse therapeutic uses, including antipsychotic, antidepressant, and anti-inflammatory applications. This versatility stems from the structural flexibility of the piperazine moiety, allowing for the creation of compounds with tailored pharmacokinetic and pharmacodynamic profiles. Such research highlights the broad potential of piperazine and its derivatives in medicinal chemistry and drug discovery (Rathi et al., 2016).

Propiedades

IUPAC Name |

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O2/c20-18-7-6-15(12-19(18)21)23-10-8-22(9-11-23)13-16(24)14-25-17-4-2-1-3-5-17/h1-7,12,16,24H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVMEOGSLOPSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)

![(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride](/img/structure/B2425614.png)

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2425619.png)

![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)